

Physical and chemical properties of N-phenyloxolan-3-amine

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *N-phenyloxolan-3-amine*

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In-Depth Technical Guide: N-phenyloxolan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyloxolan-3-amine, also known as N-phenyl-tetrahydrofuran-3-amine or 3-anilinetetrahydrofuran, is a secondary amine featuring a phenyl group and a tetrahydrofuran ring linked by a nitrogen atom. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where the combination of an aromatic amine and a cyclic ether moiety can impart unique physicochemical and biological properties. This document provides a comprehensive overview of the known and predicted physical and chemical properties of **N-phenyloxolan-3-amine**, a plausible experimental protocol for its synthesis, and predicted spectral data to aid in its identification and characterization.

Chemical and Physical Properties

Currently, experimentally determined physical and chemical property data for **N-phenyloxolan-3-amine** is limited in publicly accessible literature. The following tables summarize the computed properties available from chemical databases. It is important to note that these are theoretical predictions and should be confirmed by experimental data.

Table 1: General and Computed Physical Properties

Property	Value	Source
IUPAC Name	N-phenyloxolan-3-amine	PubChem
Synonyms	N-phenyl-tetrahydrofuran-3-amine, 3-anilinotetrahydrofuran	PubChem
CAS Number	162851-41-4	PubChem
Molecular Formula	C ₁₀ H ₁₃ NO	PubChem
Molecular Weight	163.22 g/mol	PubChem
Predicted Boiling Point	150-151 °C at 11 Torr	ChemicalBook[1]
Predicted Density	1.127 g/cm ³	ChemicalBook[1]
Predicted pKa	4.99	ChemicalBook[1]
Predicted XLogP3	1.7	PubChem
Predicted Hydrogen Bond Donor Count	1	PubChem
Predicted Hydrogen Bond Acceptor Count	2	PubChem
Predicted Rotatable Bond Count	2	PubChem

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-phenyloxolan-3-amine** is not readily available in the literature, a plausible and efficient method is through the reductive amination of tetrahydrofuran-3-one with aniline. This common and versatile reaction for forming C-N bonds involves the initial formation of an enamine or iminium ion intermediate, followed by reduction to the corresponding amine.

Proposed Synthesis Route: Reductive Amination

The reaction proceeds by the nucleophilic attack of aniline on the carbonyl carbon of tetrahydrofuran-3-one, followed by dehydration to form an enamine intermediate. The enamine is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final product, **N-phenyloxolan-3-amine**.

*Figure 1: Proposed Experimental Workflow for the Synthesis of **N-phenyloxolan-3-amine**.*

Detailed Experimental Protocol

Materials:

- Tetrahydrofuran-3-one (1.0 eq)
- Aniline (1.1 eq)
- Sodium triacetoxyborohydride (STAB) (1.5 eq)
- Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- To a solution of tetrahydrofuran-3-one in dichloroethane (DCE), add aniline at room temperature.
- Stir the mixture for 30 minutes to facilitate the formation of the enamine intermediate.
- Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

- Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure **N-phenyloxolan-3-amine**.

Predicted Spectral Data

In the absence of experimentally recorded spectra for **N-phenyloxolan-3-amine**, the following are predictions based on the known spectral characteristics of its constituent functional groups (secondary aromatic amine, tetrahydrofuran ring, and phenyl group).

¹H NMR Spectroscopy (Predicted)

- δ 7.20-7.30 (m, 2H): Aromatic protons on the phenyl ring (meta-protons).
- δ 6.70-6.80 (t, 1H): Aromatic proton on the phenyl ring (para-proton).
- δ 6.60-6.70 (d, 2H): Aromatic protons on the phenyl ring (ortho-protons).
- δ 4.00-4.20 (m, 1H): Proton on the carbon bearing the nitrogen atom (C3-H) in the tetrahydrofuran ring.
- δ 3.80-4.00 (m, 2H): Protons on the carbon adjacent to the oxygen atom in the tetrahydrofuran ring (C5-H₂).
- δ 3.60-3.80 (m, 2H): Protons on the other carbon adjacent to the oxygen atom in the tetrahydrofuran ring (C2-H₂).

- δ 2.00-2.20 (m, 2H): Protons on the carbon adjacent to the C3 carbon in the tetrahydrofuran ring (C4-H₂).
- δ 3.50-4.50 (br s, 1H): N-H proton of the secondary amine. The chemical shift and appearance of this peak can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

- δ 147-149: Aromatic carbon attached to the nitrogen atom (C-N).
- δ 129-130: Aromatic carbons (meta-carbons).
- δ 117-119: Aromatic carbon (para-carbon).
- δ 113-115: Aromatic carbons (ortho-carbons).
- δ 67-69: Carbon adjacent to the oxygen atom in the tetrahydrofuran ring (C2).
- δ 65-67: Carbon adjacent to the oxygen atom in the tetrahydrofuran ring (C5).
- δ 55-57: Carbon bearing the nitrogen atom in the tetrahydrofuran ring (C3).
- δ 34-36: Carbon adjacent to the C3 carbon in the tetrahydrofuran ring (C4).

Infrared (IR) Spectroscopy (Predicted)

- 3350-3450 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amine.
- 3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.
- 2850-2960 cm⁻¹ (medium to strong): Aliphatic C-H stretching of the tetrahydrofuran ring.
- 1590-1610 cm⁻¹ and 1490-1510 cm⁻¹ (strong): C=C stretching vibrations of the aromatic ring.
- 1250-1350 cm⁻¹ (strong): Aromatic C-N stretching.
- 1050-1150 cm⁻¹ (strong): C-O-C stretching of the tetrahydrofuran ether linkage.

Mass Spectrometry (Predicted)

- Molecular Ion (M^+): $m/z = 163$.
- Major Fragmentation Pathways:
 - Loss of a hydrogen atom to give $[M-H]^+$ at $m/z = 162$.
 - Alpha-cleavage of the tetrahydrofuran ring, leading to fragments corresponding to the loss of parts of the cyclic ether.
 - Fragmentation of the phenyl group.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity or associated signaling pathways of **N-phenyloxolan-3-amine**. Its structural similarity to other pharmacologically active aryl amines and tetrahydrofuran-containing compounds suggests that it could be a candidate for screening in various biological assays, particularly in the context of drug discovery.

*Figure 2: Logical Relationship Diagram of Synthesis Strategies for **N-phenyloxolan-3-amine**.*

Conclusion

N-phenyloxolan-3-amine is a compound with potential for further investigation in various scientific fields. This guide provides a foundational understanding of its predicted properties and a practical, plausible route for its synthesis. The lack of extensive experimental data highlights an opportunity for further research to characterize this molecule fully and explore its potential applications. The provided experimental protocol and predicted spectral data serve as a valuable starting point for researchers interested in synthesizing and studying **N-phenyloxolan-3-amine**.

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References

- 1. N-PHENYL-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE CAS#: 162851-41-4 [m.chemicalbook.com]
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